molecular formula C17H22N4O4 B5661236 2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid

2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5661236
M. Wt: 346.4 g/mol
InChI Key: CPVWOGIULOGFPM-UHFFFAOYSA-N
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Description

Research on spiro compounds, including those with oxo, diaza, and carboxylic acid functionalities, is pivotal in understanding their synthesis, structure, and properties. These compounds often exhibit significant biological activity, leading to their exploration in various chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of similar spiro compounds typically involves multistep reactions, including cyclization and functional group transformations. For example, ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate was synthesized through the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate, followed by de-ethoxycarbonylation and conversion to thioamides as precursors for thiazoles synthesis (R. A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan, 1991).

Molecular Structure Analysis

Structural elucidation is often achieved using NMR, mass spectrometry, and X-ray crystallography. For instance, the molecular structure of substituted 1,7-diazaspiro[4.4]nonane derivatives was determined by X-ray analysis, highlighting the importance of structural analysis in understanding the spatial arrangement and bonding in these compounds (P. Silaichev et al., 2013).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including decarboxylation, as seen with 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, where the decarboxylation rates were measured, indicating the reaction's first order and homogeneous nature (D. Bigley & R. W. May, 1969).

properties

IUPAC Name

2-oxo-8-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c22-14-9-13(16(24)25)17(20-14)4-7-21(8-5-17)11-15(23)19-10-12-3-1-2-6-18-12/h1-3,6,13H,4-5,7-11H2,(H,19,23)(H,20,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWOGIULOGFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(CC(=O)N2)C(=O)O)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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